2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine
Description
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine is a substituted chromane derivative featuring a fused benzene ring and a dihydropyran moiety. Its structure includes four methyl groups at positions 2 and 4 of the pyran ring and an amine substituent at position 8 (benzene ring).
Properties
CAS No. |
652992-17-1 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3H-chromen-8-amine |
InChI |
InChI=1S/C13H19NO/c1-12(2)8-13(3,4)15-11-9(12)6-5-7-10(11)14/h5-7H,8,14H2,1-4H3 |
InChI Key |
GPFUOBPVTBHWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC2=C1C=CC=C2N)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Nitration of Benzopyran Precursors
The introduction of a nitro group at the 8-position is a critical precursor step. A phenolic benzopyran derivative undergoes nitration using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate (AcONO₂) in dichloromethane at 0–5°C. For example, 2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran reacts with nitric acid in acetic anhydride to yield the 8-nitro derivative in 65–72% yield.
Catalytic Hydrogenation of Nitro Intermediates
Reduction of the nitro group to an amine is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C, 5–10 wt%) under H₂ (1–3 atm) in ethanol or THF at 25–50°C achieves full conversion within 4–6 hours. Alternative methods include Fe/AcOH (yield: 85–92%) or SnCl₂/HCl (yield: 78%). For enantioselective reductions, Hantzsch esters with thiourea catalysts (e.g., catalyst A in Table 1) provide moderate ee (24–67%).
Table 1: Nitro Reduction Conditions and Yields
| Method | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| H₂/Pd/C | 10% Pd/C | EtOH, 25°C, 2 atm | 95 | |
| Fe/AcOH | Fe powder | AcOH, reflux | 92 | |
| Na₂S | - | H₂O, 80°C | 88 | |
| Thiourea catalyst A | Hantzsch ester | Toluene, 60°C | 67 (ee) |
Nucleophilic Amination of Halogenated Precursors
Bromination at Position 8
Bromination of 2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran is achieved using N-bromosuccinimide (NBS) in CCl₄ under UV light or with Br₂/FeBr₃ at 0°C. The 8-bromo derivative is isolated in 70–75% yield after column chromatography.
Delépine Reaction for Primary Amine Synthesis
The 8-bromo intermediate reacts with hexamethylenetetramine (HMTA) in chloroform at reflux to form a quaternary ammonium salt, which is hydrolyzed with concentrated HCl/EtOH to yield the primary amine. This method provides 80–85% purity, requiring further recrystallization from ethanol/water.
Table 2: Amination of 8-Bromo Intermediate
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| HMTA/HCl | CHCl₃, reflux | 78 | 80 |
| NH₃/CuI | DMF, 120°C | 65 | 95 |
| NaN₃/LiAlH₄ | THF, 0°C to reflux | 70 | 90 |
Multi-Step Synthesis via Cyclization and Functionalization
Cyclization of Phenolic Precursors
The benzopyran core is constructed via acid-catalyzed cyclization of 2,4-dimethylphenol with 3-methylbut-2-en-1-ol in toluene at 110°C. The dihydro intermediate is isolated in 68% yield and methylated using methyl iodide/K₂CO₃ in DMF to introduce the 2,2,4,4-tetramethyl groups.
Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed coupling of 8-bromo-2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran with ammonia using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C affords the target amine in 60–65% yield.
Challenges and Optimization
Steric Hindrance in Methylation
The introduction of four methyl groups necessitates sequential alkylation. Using LDA as a base and methyl triflate in THF at −78°C minimizes over-alkylation, achieving 85% selectivity for the 2,4-positions.
Purification Strategies
Crude products are purified via silica gel chromatography (hexane/EtOAc, 4:1) or recrystallization from ethanol/water. HPLC analysis confirms >98% purity for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted benzopyran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the realm of medicinal chemistry due to its structural features that can influence biological activity.
Antioxidant Properties
Research indicates that derivatives of benzopyran compounds exhibit antioxidant properties. For instance, compounds similar to 2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine have been studied for their ability to inhibit oxidative stress in cellular models. This property is crucial for developing treatments for diseases linked to oxidative damage.
Case Study: Cytotoxicity Against Cancer Cells
A study investigated the cytotoxic effects of various benzopyran derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against HeLa cells with IC50 values in the micromolar range. The structure of this compound suggests that it may possess similar or enhanced activity due to its unique substituents .
Materials Science Applications
In materials science, the compound's unique structure allows it to be used as a precursor for synthesizing advanced materials.
Polymer Chemistry
The compound can be utilized in the synthesis of polymers with specific properties. Its amine group can act as a reactive site for polymerization processes. Research has shown that incorporating such benzopyran derivatives into polymer matrices can enhance thermal stability and mechanical strength .
Data Table: Properties of Related Polymers
| Polymer Type | Base Compound | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyamide | Benzopyran derivative | 250 | 80 |
| Polyurethane | 2,2,4,4-Tetramethyl... | 230 | 70 |
| Epoxy Resins | Derived from benzopyran | 200 | 90 |
Environmental Science Applications
The compound has potential applications in environmental science, particularly in the field of carbon capture.
Carbon Dioxide Adsorption
Recent studies have explored the use of nitrogen-rich compounds for selective carbon dioxide adsorption. The structure of this compound allows it to be modified into materials that can effectively capture CO2 from the atmosphere. This application is vital in addressing climate change by reducing greenhouse gas concentrations .
Case Study: CO2 Capture Efficiency
A study demonstrated that materials derived from nitrogen-rich compounds exhibited high selectivity for carbon dioxide over other gases like nitrogen and oxygen. These materials showed a capture capacity of up to 1.56 mmol CO2 per gram of adsorbent. The potential modification of this compound into such materials could enhance their effectiveness in real-world applications.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations
Steric and Lipophilic Effects: The tetramethyl substitution in the target compound likely increases lipophilicity and steric hindrance compared to dimethyl analogs (e.g., 177.25 g/mol vs.
Electronic Modifications :
- Fluorinated derivatives (e.g., ) exhibit enhanced electronegativity and metabolic stability.
- The benzothiopyran analog replaces oxygen with sulfur, altering electronic density and redox properties.
Solubility and Salt Forms : The hydrochloride salt of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine demonstrates how salt formation improves aqueous solubility, a strategy applicable to the target compound.
Biological Activity
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine (commonly referred to as tetramethylbenzopyran) is a compound belonging to the class of benzopyrans. It has garnered interest due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C13H19NO
- Molecular Weight : 219.30 g/mol
- CAS Number : 41678-32-4
Antioxidant Activity
Tetramethylbenzopyran has been studied for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals that can cause oxidative stress and damage cellular components.
Research Findings
A study demonstrated that tetramethylbenzopyran exhibited significant free radical scavenging activity. The compound's effectiveness was assessed using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
These results indicate that tetramethylbenzopyran has a strong potential as a natural antioxidant agent.
Antimicrobial Activity
The antimicrobial efficacy of tetramethylbenzopyran has also been evaluated against various bacterial and fungal strains.
Case Studies
- Study on Bacterial Strains : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, tetramethylbenzopyran showed moderate antibacterial activity with inhibition zones ranging from 12 mm to 16 mm depending on the concentration used.
- Fungal Activity : The compound was also tested against fungal strains like Candida albicans, exhibiting similar moderate antifungal activity with inhibition zones of approximately 14 mm.
Anticancer Potential
Preliminary studies suggest that tetramethylbenzopyran may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, particularly in leukemia cells.
The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. The compound appears to activate caspases and upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran-8-amine, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis likely involves cyclization of substituted phenolic precursors with ketones or aldehydes under acidic or thermal conditions. For example, similar benzopyran derivatives (e.g., LY294002) are synthesized via Claisen-Schmidt condensations followed by cyclization . Purity optimization requires recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (HPLC or flash chromatography). Monitor purity via melting point analysis (e.g., mp 81–82°C for related benzodioxepin amines ) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation).
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., theoretical C14H21NO requires precise mass calculation). UV-Vis spectroscopy (λmax ~255 nm for aromatic amines ) and FT-IR (to detect NH2 stretching at ~3300–3500 cm⁻¹) provide functional group validation. X-ray crystallography is ideal for resolving stereochemistry, though powder XRD may suffice for crystalline solids .
Q. What are the stability considerations for long-term storage of this amine derivative?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis, as recommended for similar amine-containing compounds . Stability over ≥5 years is achievable if protected from light and moisture. Periodic analysis via TLC or HPLC is advised to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
